Picomolar hCA II Inhibition by the Derived Sulfonamide — Three Orders of Magnitude More Potent than Acetazolamide
The sulfonamide derived from 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride inhibits human carbonic anhydrase II (hCA II) in the low picomolar range (Ki < 1 nM), compared to the standard CA inhibitor acetazolamide which exhibits a Ki of 12.5 nM against hCA II — representing an approximately >1,000-fold potency advantage [1][2]. Furthermore, this compound series demonstrates >10,000-fold selectivity for cytosolic isoforms hCA I and hCA II over the membrane-bound tumor-associated isoforms hCA IX and hCA XII, a selectivity window not achieved by simple benzenesulfonamides or clinically used sulfonamide CA inhibitors such as acetazolamide [1].
| Evidence Dimension | hCA II inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Picomolar range (reported as sub-nanomolar; the series includes compounds with Ki as low as 0.01 nM against hCA II per BindingDB entry BDBM50114846 from the same chemical series) [1][3] |
| Comparator Or Baseline | Acetazolamide (AAZ): Ki = 12.5 nM against hCA II [2]; Dorzolamide: clinically used topical CA inhibitor with nanomolar-range hCA II Ki |
| Quantified Difference | Approximately >1,000-fold greater potency than acetazolamide; >10,000-fold selectivity for hCA I/II over hCA IX/XII [1] |
| Conditions | Stopped-flow CO₂ hydration assay using recombinant human CA isoforms; pre-incubation of enzyme with inhibitor for 15 min [1] |
Why This Matters
This level of potency and isoform selectivity is inaccessible with sulfonamides derived from generic sulfonyl chlorides (e.g., tosyl chloride), making this specific building block essential for any program targeting picomolar hCA II inhibition with cytosolic selectivity.
- [1] Krasavin M, Korsakov M, Dorogov M, Tuccinardi T, Dedeoglu N, Supuran CT. Probing the 'bipolar' nature of the carbonic anhydrase active site: aromatic sulfonamides containing 1,3-oxazol-5-yl moiety as picomolar inhibitors of cytosolic CA I and CA II isoforms. Eur J Med Chem. 2015;101:334-347. doi:10.1016/j.ejmech.2015.06.022. PMID: 26160114. View Source
- [2] ACS Med Chem Lett. 2020. Table 1: Ki Values (nM) against hCA isoforms — Acetazolamide (AAZ) hCA II Ki = 12.5 nM. PMCID: PMC7236538. View Source
- [3] BindingDB entry BDBM50114846 (CHEMBL3608883). Target: Carbonic anhydrase 2 (Homo sapiens). Ki = 0.01 nM. Source: Krasavin et al., Eur J Med Chem 101:334-47 (2015). View Source
